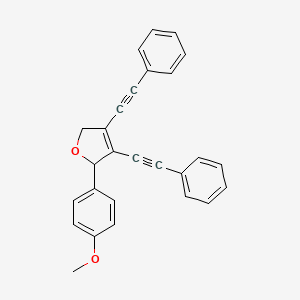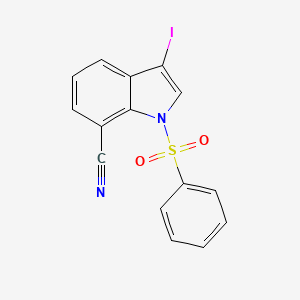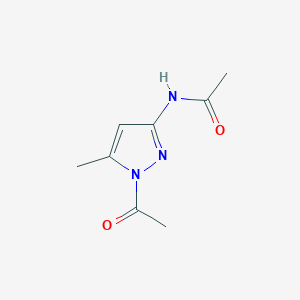
5-(Tetrahydrofuran-2-yl)cyclohexane-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Tetrahydrofuran-2-yl)cyclohexane-1,3-dione is an organic compound with a unique structure that combines a tetrahydrofuran ring with a cyclohexane-1,3-dione moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Tetrahydrofuran-2-yl)cyclohexane-1,3-dione typically involves the reaction of tetrahydrofuran derivatives with cyclohexane-1,3-dione. One common method includes the use of aldol condensation followed by cyclization. For example, the reaction of 2,5-dimethylfuran with cyclohexane-1,3-dione under acidic or basic conditions can yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as Lewis acids or bases may be employed to facilitate the reaction and improve efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
5-(Tetrahydrofuran-2-yl)cyclohexane-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex structures.
Reduction: Reduction reactions can lead to the formation of tetrahydrofuran derivatives with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product, but typical conditions include room temperature to moderate heating and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or ethers. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
Wissenschaftliche Forschungsanwendungen
5-(Tetrahydrofuran-2-yl)cyclohexane-1,3-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological pathways.
Industry: Used in the production of materials with specific properties, such as polymers and resins
Wirkmechanismus
The mechanism of action of 5-(Tetrahydrofuran-2-yl)cyclohexane-1,3-dione involves its interaction with various molecular targets. The compound can act as an inhibitor or activator of specific enzymes, depending on its structure and functional groups. Pathways involved may include those related to oxidative stress, signal transduction, and metabolic processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(Furan-2-yl)cyclohexane-1,3-dione: Similar structure but with a furan ring instead of tetrahydrofuran.
Cyclohexane-1,3-dione derivatives: Various derivatives with different substituents on the cyclohexane ring.
Uniqueness
5-(Tetrahydrofuran-2-yl)cyclohexane-1,3-dione is unique due to the presence of the tetrahydrofuran ring, which imparts different chemical and physical properties compared to its analogs. This uniqueness makes it valuable in specific applications where the tetrahydrofuran moiety plays a crucial role .
Eigenschaften
Molekularformel |
C10H14O3 |
|---|---|
Molekulargewicht |
182.22 g/mol |
IUPAC-Name |
5-(oxolan-2-yl)cyclohexane-1,3-dione |
InChI |
InChI=1S/C10H14O3/c11-8-4-7(5-9(12)6-8)10-2-1-3-13-10/h7,10H,1-6H2 |
InChI-Schlüssel |
BJTAIDHDLWVUBY-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(OC1)C2CC(=O)CC(=O)C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2-chloro-N-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide](/img/structure/B12916284.png)





![Furo[2,3-e][1,2]benzoxazole](/img/structure/B12916320.png)

